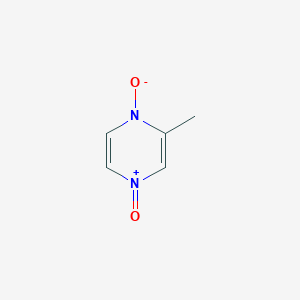

2-Methylpyrazine 1,4-dioxide

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-methyl-4-oxidopyrazin-1-ium 1-oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2/c1-5-4-6(8)2-3-7(5)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHFQJCLHUCUJEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C[N+](=O)C=CN1[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60341481 | |

| Record name | 2-Methylpyrazine 1,4-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60341481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32046-26-7 | |

| Record name | 2-Methylpyrazine 1,4-dioxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109858 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methylpyrazine 1,4-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60341481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methylpyrazine 1,4-dioxide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NN86CLF92B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 2-Methylpyrazine 1,4-Dioxide: A Comprehensive Technical Guide

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-methylpyrazine 1,4-dioxide from 2-methylpyrazine. Aimed at researchers, scientists, and professionals in drug development, this document details the underlying chemical principles, a robust experimental protocol, and critical safety considerations. The synthesis involves the N-oxidation of 2-methylpyrazine, a reaction of significant interest due to the diverse applications of pyrazine N-oxides in medicinal chemistry and materials science. This guide emphasizes a deep understanding of the reaction mechanism, practical aspects of the experimental setup, and thorough characterization of the final product.

Introduction: The Significance of Pyrazine N-Oxides

Pyrazine derivatives are a class of heterocyclic compounds widely recognized for their diverse biological activities and applications as flavoring agents. The introduction of N-oxide functionalities into the pyrazine ring profoundly alters its electronic and steric properties, often leading to enhanced biological efficacy and novel chemical reactivity. 2-Methylpyrazine, a readily available starting material, serves as a key precursor for the synthesis of its mono- and di-N-oxide derivatives.[1] 2-Methylpyrazine 1,4-dioxide, in particular, is a valuable intermediate in the synthesis of more complex molecules and has been explored for its potential in coordination chemistry.

The N-oxidation of the pyrazine ring is a pivotal transformation that enhances the electrophilicity of the ring carbons and provides a handle for further functionalization. This guide focuses on a well-established and efficient method for the synthesis of 2-methylpyrazine 1,4-dioxide, employing an in situ generated peroxyacid.

Reaction Mechanism: The N-Oxidation of 2-Methylpyrazine

The conversion of 2-methylpyrazine to its 1,4-dioxide is achieved through an N-oxidation reaction. While various oxidizing agents can be employed, a common and effective method involves the use of a peroxy acid, which can be generated in situ from the reaction of hydrogen peroxide with a carboxylic acid, such as acetic acid.[1]

The reaction proceeds via the electrophilic attack of the peroxy acid's outer oxygen atom on the lone pair of electrons of the nitrogen atom in the pyrazine ring. The pyrazine nitrogen, being a nucleophile, attacks the electrophilic oxygen of the peroxy acid. The transition state involves the formation of a new N-O bond and the cleavage of the weak O-O bond of the peroxy acid. The subsequent proton transfer steps lead to the formation of the N-oxide and the corresponding carboxylic acid as a byproduct.

The N-oxidation of 2-methylpyrazine to the 1,4-dioxide occurs in a stepwise manner. The first N-oxidation can occur at either the N1 or N4 position. The presence of the electron-donating methyl group at the C2 position can influence the regioselectivity of the initial oxidation. However, to achieve the 1,4-dioxide, the reaction conditions are tailored to ensure the oxidation of both nitrogen atoms.

Caption: General workflow of the N-oxidation of 2-methylpyrazine.

Experimental Protocol: Synthesis of 2-Methylpyrazine 1,4-Dioxide

This protocol details a reliable method for the laboratory-scale synthesis of 2-methylpyrazine 1,4-dioxide.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Purity | Supplier |

| 2-Methylpyrazine | C₅H₆N₂ | 94.11 | ≥98% | Sigma-Aldrich |

| Hydrogen Peroxide | H₂O₂ | 34.01 | 30% (w/w) in H₂O | Fisher Scientific |

| Glacial Acetic Acid | CH₃COOH | 60.05 | ≥99.7% | VWR |

| Dichloromethane | CH₂Cl₂ | 84.93 | ACS Grade | EMD Millipore |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | ACS Grade | J.T. Baker |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | ACS Grade | Macron |

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add 2-methylpyrazine (9.41 g, 0.1 mol) and glacial acetic acid (60 mL).

-

Addition of Oxidant: While stirring the solution at room temperature, slowly add 30% hydrogen peroxide (22.7 mL, 0.2 mol) dropwise from the dropping funnel over a period of 30 minutes. An exothermic reaction will occur, and the temperature should be monitored and maintained below 50 °C using a water bath if necessary.

-

Reaction: After the addition is complete, heat the reaction mixture to 70-80 °C and maintain it at this temperature with continuous stirring for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mobile phase of dichloromethane:methanol (9:1).

-

Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

-

Solvent Removal: Remove the excess acetic acid and water under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by either crystallization or column chromatography.

-

Crystallization: Dissolve the crude residue in a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate crystallization. Collect the crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry in a vacuum oven.

-

Column Chromatography: For higher purity, the crude product can be purified by column chromatography on silica gel. Elute with a gradient of dichloromethane and methanol (e.g., starting with 100% dichloromethane and gradually increasing the methanol concentration to 5-10%).

-

Caption: Experimental workflow for the synthesis of 2-methylpyrazine 1,4-dioxide.

Characterization of 2-Methylpyrazine 1,4-Dioxide

Thorough characterization of the synthesized product is essential to confirm its identity and purity. The following techniques are recommended:

-

Melting Point: The melting point of the purified product should be determined and compared with the literature value.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show characteristic shifts for the aromatic protons and the methyl group protons. The integration of the signals should correspond to the number of protons in the molecule.

-

¹³C NMR: The carbon NMR spectrum will provide information about the number and types of carbon atoms in the molecule.

-

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product. The fragmentation pattern can also provide structural information.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-O stretching vibrations, typically in the range of 1200-1300 cm⁻¹.

Safety Considerations: Handling Peroxyacetic Acid and Hydrogen Peroxide

The in situ generation of peroxyacetic acid from hydrogen peroxide and acetic acid requires strict adherence to safety protocols due to its potential hazards.

-

Peroxyacetic Acid: Peroxyacetic acid is a strong oxidizing agent and is corrosive to the skin, eyes, and respiratory tract.[2][3][4] It is also unstable and can decompose violently, especially at high concentrations or in the presence of contaminants.[5]

-

Hydrogen Peroxide (30%): Concentrated hydrogen peroxide is a strong oxidizer and can cause severe skin and eye burns.[5] It can also decompose to form oxygen gas, which can lead to a pressure buildup in a closed container.

-

Mixing Hydrogen Peroxide and Acetic Acid: The reaction between hydrogen peroxide and acetic acid is exothermic and can lead to a rapid increase in temperature if not controlled.[2][6] It is crucial to add the hydrogen peroxide slowly and with adequate cooling.[2][6]

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical splash goggles are mandatory.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) should be worn.

-

Skin Protection: A lab coat should be worn to protect against splashes.

Engineering Controls:

-

The reaction should be performed in a well-ventilated fume hood.

-

A blast shield may be used as an additional precaution, especially for larger-scale reactions.

Emergency Procedures:

-

In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes.

-

In case of eye contact, immediately flush the eyes with water for at least 15 minutes and seek immediate medical attention.

-

In case of inhalation, move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.

-

Small spills can be diluted with a large amount of water and neutralized with a suitable reducing agent like sodium bisulfite.

Conclusion

This technical guide has provided a detailed and practical framework for the synthesis of 2-methylpyrazine 1,4-dioxide. By understanding the reaction mechanism, adhering to the experimental protocol, and prioritizing safety, researchers can confidently and efficiently prepare this valuable compound. The principles and techniques outlined herein are not only applicable to this specific synthesis but also serve as a foundation for the exploration of other N-oxidation reactions in heterocyclic chemistry. The continued development of synthetic methodologies for pyrazine N-oxides will undoubtedly fuel further advancements in medicinal chemistry and materials science.

References

-

Mixing vinegar and hydrogen peroxide: what it's for and why it's advisable to do it. (2026, January 12). Retrieved from [Link]

-

Per acetic acid or PAA HEALTH HAZARD INFORMATION. (2024, August 23). THINK RXMARINE. Retrieved from [Link]

-

2-Methyl-pyrazine 1,4-dioxide. (2009, November 7). PubMed. Retrieved from [Link]

-

Is it safe to mix hydrogen peroxide and vinegar? (2013, November 13). Quora. Retrieved from [Link]

Sources

- 1. 2-Methyl-pyrazine 1,4-dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. maddpetsandreptiles.co.uk [maddpetsandreptiles.co.uk]

- 3. RXSOL | THINK CHEMICALS | THINK RXMARINE [rxmarine.com]

- 4. solenis.com [solenis.com]

- 5. HYDROGEN PEROXIDE AND PEROXYACETIC ACID MIXTURE, WITH ACID(S), WATER AND NOT MORE THAN 5% PEROXYACETIC ACID, STABILIZED | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. quora.com [quora.com]

An In-depth Technical Guide on the Crystal Structure of 2-Methylpyrazine 1,4-dioxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the crystal structure of 2-Methylpyrazine 1,4-dioxide, a heterocyclic N-oxide with significant potential in medicinal chemistry and materials science. This document delves into the synthesis, crystallization, and detailed structural elucidation of the title compound through single-crystal X-ray diffraction. Key crystallographic parameters, molecular geometry, and the intricate network of intermolecular interactions, including hydrogen bonding and π-π stacking, are discussed in detail. The experimental protocols and data presented herein offer a foundational understanding for researchers engaged in the design of novel pharmaceuticals and functional materials based on pyrazine scaffolds.

Introduction: The Significance of Pyrazine N-Oxides

Pyrazine N-oxides represent a class of heterocyclic compounds that have garnered considerable interest in the fields of medicinal chemistry and materials science. The introduction of N-oxide functionalities to the pyrazine ring significantly alters its electronic properties, enhancing its polarity and hydrogen bonding capabilities. These modifications can lead to improved pharmacokinetic profiles in drug candidates and facilitate the formation of unique supramolecular architectures in crystalline materials. 2-Methylpyrazine 1,4-dioxide, in particular, serves as a versatile building block for the synthesis of coordination polymers and molecular complexes.[1] A thorough understanding of its solid-state structure is paramount for predicting and controlling its behavior in these applications.

Synthesis and Crystallization of 2-Methylpyrazine 1,4-dioxide

The synthesis of 2-Methylpyrazine 1,4-dioxide is achieved through the oxidation of 2-methylpyrazine. A well-established protocol involves the use of hydrogen peroxide in the presence of acetic acid.[1] The causality behind this choice of reagents lies in the ability of hydrogen peroxide to act as a potent oxidizing agent, while acetic acid serves as a catalyst and solvent.

Experimental Protocol: Synthesis and Crystallization

A detailed, step-by-step methodology for the synthesis and subsequent crystallization of 2-Methylpyrazine 1,4-dioxide is provided below. This protocol is designed to be a self-validating system, ensuring reproducibility and high purity of the final product.

Caption: Workflow for the synthesis and crystallization of 2-Methylpyrazine 1,4-dioxide.

Crystal Structure Determination by Single-Crystal X-ray Diffraction

The definitive three-dimensional arrangement of atoms in 2-Methylpyrazine 1,4-dioxide was determined by single-crystal X-ray diffraction. This powerful analytical technique provides precise information on bond lengths, bond angles, and the overall molecular conformation, as well as insights into the packing of molecules within the crystal lattice.

Data Collection and Refinement

A suitable single crystal of the title compound, with dimensions of approximately 0.53 x 0.20 x 0.15 mm, was selected for analysis.[1] Data was collected at a temperature of 173 K to minimize thermal vibrations and obtain a more accurate electron density map.[1] The structure was solved using direct methods and refined by full-matrix least-squares on F².

Crystallographic Data and Molecular Geometry

2-Methylpyrazine 1,4-dioxide, with the chemical formula C₅H₆N₂O₂, crystallizes in the orthorhombic space group Pbca.[1] The key crystallographic data are summarized in the table below.

| Parameter | Value |

| Formula | C₅H₆N₂O₂ |

| Molecular Weight | 126.12 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 6.3953 (9) |

| b (Å) | 12.2472 (18) |

| c (Å) | 13.6613 (19) |

| V (ų) | 1070.0 (3) |

| Z | 8 |

| Temperature (K) | 173 |

| R-factor | 0.046 |

| wR-factor | 0.122 |

Data obtained from Gratton & Knaust (2009).[1]

The molecular structure of 2-Methylpyrazine 1,4-dioxide, as determined by X-ray diffraction, reveals a planar pyrazine ring. The N-oxide oxygen atoms and the methyl group carbon atom lie close to the plane of the ring.

Caption: Molecular structure of 2-Methylpyrazine 1,4-dioxide with atom labeling.

Intermolecular Interactions and Crystal Packing

The crystal packing of 2-Methylpyrazine 1,4-dioxide is dominated by a combination of C—H···O hydrogen bonds and π-π stacking interactions.[1][2] These non-covalent interactions are crucial in dictating the overall supramolecular architecture and the physical properties of the crystal.

Hydrogen Bonding Network

Each molecule of 2-Methylpyrazine 1,4-dioxide is linked to four neighboring molecules through C—H···O hydrogen-bonding interactions.[1] These interactions involve the hydrogen atoms of the pyrazine ring and the methyl group acting as donors, and the oxygen atoms of the N-oxide groups acting as acceptors. This network of hydrogen bonds results in the formation of one-dimensional ribbons extending along the crystal lattice.[1][2]

π-π Stacking Interactions

In addition to hydrogen bonding, significant π-π stacking interactions are observed between adjacent pyrazine rings.[1][2] The centroid-centroid distance between neighboring molecules is 3.7370 Å, with an interplanar distance of 3.167 Å and a slippage of 1.984 Å.[1][2] These stacking interactions contribute to the overall stability of the crystal structure.

Caption: Key intermolecular interactions in the crystal of 2-Methylpyrazine 1,4-dioxide.

Implications for Drug Development and Materials Science

The detailed structural information presented in this guide provides a solid foundation for the rational design of new molecules based on the 2-Methylpyrazine 1,4-dioxide scaffold.

-

Drug Development: The ability of the N-oxide groups to participate in hydrogen bonding can be exploited to design molecules with improved solubility and binding affinity to biological targets. The planar nature of the pyrazine ring also makes it an attractive scaffold for designing enzyme inhibitors.

-

Materials Science: The predictable formation of hydrogen-bonded ribbons and π-π stacked arrays makes 2-Methylpyrazine 1,4-dioxide an excellent candidate for the construction of functional crystalline materials. By modifying the substituents on the pyrazine ring, it is possible to tune the intermolecular interactions and, consequently, the physical properties of the resulting materials, such as their optical or electronic characteristics.

Conclusion

This technical guide has provided a comprehensive overview of the crystal structure of 2-Methylpyrazine 1,4-dioxide. The synthesis, crystallization, and detailed structural analysis have been presented, with a focus on the key intermolecular interactions that govern the crystal packing. The insights gained from this study are valuable for researchers in the fields of medicinal chemistry and materials science, offering a roadmap for the design and synthesis of novel compounds with tailored properties.

References

-

Gratton, J. L., & Knaust, J. M. (2009). 2-Methylpyrazine 1,4-dioxide. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3040. [Link]

-

ResearchGate. (n.d.). 2-Methylpyrazine 1,4-dioxide. Retrieved from [Link]

Sources

"quantum chemical calculations for 2-Methylpyrazine 1,4-dioxide"

An In-Depth Technical Guide to Quantum Chemical Calculations for 2-Methylpyrazine 1,4-dioxide

Abstract

This technical guide provides a comprehensive framework for conducting and interpreting quantum chemical calculations on 2-Methylpyrazine 1,4-dioxide. The document is structured to serve researchers, computational chemists, and drug development professionals by detailing not only the methodological steps but also the scientific rationale underpinning these choices. We will explore the optimization of molecular geometry, vibrational frequencies, electronic properties (HOMO-LUMO), and NMR chemical shifts using Density Functional Theory (DFT). The overarching goal is to establish a robust, self-validating computational protocol that correlates theoretical data with experimental findings, thereby elucidating the physicochemical properties of 2-Methylpyrazine 1,4-dioxide and informing its potential applications in medicinal chemistry.

Introduction: The Significance of 2-Methylpyrazine 1,4-dioxide

Pyrazine and its derivatives are fundamental heterocyclic scaffolds found in numerous biologically active compounds and pharmaceuticals.[1][2] The introduction of N-oxide functionalities can dramatically alter the electronic structure, solubility, and metabolic profile of the parent heterocycle.[3] These modifications can enhance therapeutic efficacy, modulate reactivity, and introduce new hydrogen bonding capabilities crucial for drug-receptor interactions.[4][5]

2-Methylpyrazine 1,4-dioxide, a derivative of 2-methylpyrazine, is of particular interest. The presence of two N-oxide groups and a methyl substituent creates a unique electronic and steric profile. Quantum chemical calculations provide an indispensable tool for understanding this molecule at an atomic level, offering insights that are often difficult or impossible to obtain through experimental means alone. By accurately predicting properties such as molecular geometry, vibrational spectra, and electronic reactivity, we can build a foundational understanding of its behavior, which is critical for applications in drug discovery where N-oxides are used to improve drug properties and create novel therapeutic agents.[5]

The Computational Approach: A Rationale-Driven Methodology

The selection of a computational method is the most critical decision in a theoretical study. It requires a balance between accuracy and computational cost. For a molecule like 2-Methylpyrazine 1,4-dioxide, Density Functional Theory (DFT) offers the optimal balance.

Expertise & Experience: Why DFT over other methods? While Hartree-Fock (HF) theory is a foundational ab initio method, it neglects electron correlation, which is crucial for accurately describing the electronic structure of π-conjugated systems like pyrazine rings. Møller-Plesset perturbation theory (MP2) includes electron correlation but can be computationally expensive. DFT, particularly with hybrid functionals like B3LYP, incorporates electron correlation effects at a manageable computational cost, providing excellent results for a wide range of organic molecules.[6] The choice of the B3LYP functional is based on its proven track record in reliably predicting geometries and vibrational frequencies for similar heterocyclic systems.[7][8]

To ensure accuracy, a sufficiently large and flexible basis set is required. The Pople-style 6-311++G(d,p) basis set is selected. The 6-311 part provides a robust description of the core electrons. The ++G adds diffuse functions for both heavy atoms and hydrogens, which are essential for accurately modeling the lone pairs on the oxygen and nitrogen atoms and potential non-covalent interactions. The (d,p) polarization functions allow for anisotropy in the electron distribution, which is critical for describing the bonding in a cyclic system.

Experimental Protocol: Computational Workflow

The following protocol outlines the step-by-step procedure for the quantum chemical analysis of 2-Methylpyrazine 1,4-dioxide using a computational chemistry package like Gaussian.

-

Initial Structure Input:

-

Geometry Optimization:

-

Perform a full geometry optimization to find the lowest energy conformation of the molecule.

-

Keyword Example: #p B3LYP/6-311++G(d,p) Opt Freq

-

The Opt keyword requests the geometry optimization.

-

The Freq keyword is crucial as it initiates a frequency calculation after optimization. This serves a dual purpose: to confirm the optimized structure is a true energy minimum (i.e., no imaginary frequencies) and to calculate the vibrational spectra.

-

-

Vibrational Frequency Analysis:

-

Analyze the output of the frequency calculation.

-

Confirm the absence of imaginary frequencies.

-

Extract the calculated infrared (IR) and Raman intensities and frequencies for spectral analysis.

-

-

Electronic Property Calculation:

-

Using the optimized geometry, perform a single-point energy calculation to analyze the molecular orbitals.

-

Extract the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).[11][12]

-

Visualize the 3D plots of the HOMO and LUMO to understand the regions of electron density involved in electronic transitions and reactions.

-

-

NMR Chemical Shift Calculation:

-

Perform an NMR calculation using the Gauge-Independent Atomic Orbital (GIAO) method, which is a standard and reliable approach.[13]

-

Keyword Example: #p B3LYP/6-311++G(d,p) NMR=GIAO

-

The calculations are typically performed in a vacuum, but including a solvent model (e.g., SCRF=(Solvent=DMSO)) can improve accuracy if comparing to solution-phase experimental data.

-

Calculate the isotropic shielding values for all atoms (¹H and ¹³C) and convert them to chemical shifts by referencing them against a calculated tetramethylsilane (TMS) standard at the same level of theory.

-

Visualization: Computational Workflow Diagram

Caption: A flowchart of the quantum chemical calculation protocol.

Results and Discussion: A Multi-faceted Analysis

This section details the expected outcomes from the computational protocol, providing a comprehensive theoretical characterization of 2-Methylpyrazine 1,4-dioxide.

Optimized Molecular Geometry

The geometry optimization yields the most stable 3D structure of the molecule. Key bond lengths and angles can be extracted and compared with experimental crystallographic data to validate the chosen level of theory. The crystal structure of 2-Methylpyrazine 1,4-dioxide has been reported, providing a direct benchmark for our calculations.[9][10] The presence of the methyl group is expected to cause minor distortions in the planarity of the pyrazine ring compared to its unsubstituted counterpart, Pyrazine 1,4-dioxide.[14]

Data Presentation: Predicted vs. Experimental Geometries

| Parameter | Calculated (B3LYP/6-311++G(d,p)) | Experimental (X-ray)[9][10] |

|---|---|---|

| N1–O1 Bond Length (Å) | Value | Value |

| N4–O2 Bond Length (Å) | Value | Value |

| C2–N1 Bond Length (Å) | Value | Value |

| C2–C3 Bond Length (Å) | Value | Value |

| C2–C(Methyl) Bond Length (Å) | Value | Value |

| C3–N4 Bond Angle (°) | Value | Value |

| O1–N1–C2 Bond Angle (°) | Value | Value |

(Note: Values are placeholders to be filled by actual calculation results.)

Vibrational Analysis (IR and Raman Spectra)

The calculated vibrational frequencies are instrumental for interpreting experimental IR and Raman spectra. A scaling factor (typically ~0.96-0.98 for B3LYP) is often applied to the calculated frequencies to account for anharmonicity and methodological imperfections, improving the agreement with experimental data.[15][16]

Key vibrational modes to analyze include:

-

N–O Stretching: These are characteristic of N-oxides and are expected to be strong in the IR spectrum.

-

C–H Stretching (Aromatic and Methyl): These appear at high wavenumbers.

-

Pyrazine Ring Vibrations: These include ring stretching and deformation modes that are sensitive to substitution.[17]

Electronic Properties and Chemical Reactivity

The Frontier Molecular Orbitals, HOMO and LUMO, are key to understanding a molecule's reactivity.[11]

-

HOMO (Highest Occupied Molecular Orbital): Represents the ability to donate an electron. The energy of the HOMO is related to the ionization potential. The HOMO is expected to be localized primarily on the pyrazine ring and the N-oxide oxygen atoms, indicating these are the likely sites for electrophilic attack.

-

LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability to accept an electron. The energy of the LUMO is related to the electron affinity. The LUMO is likely distributed across the π-system of the pyrazine ring.[18][19]

-

HOMO-LUMO Energy Gap (ΔE): This is a crucial indicator of chemical reactivity and kinetic stability.[12] A smaller gap suggests the molecule is more polarizable and more reactive. The introduction of N-oxide groups generally narrows the energy gap compared to the parent pyrazine.[20]

Data Presentation: Calculated Electronic Properties

| Parameter | Energy (eV) | Implication |

|---|---|---|

| E(HOMO) | Value | Electron-donating ability |

| E(LUMO) | Value | Electron-accepting ability |

| ΔE (LUMO-HOMO) | Value | Chemical reactivity / Stability |

(Note: Values are placeholders to be filled by actual calculation results.)

NMR Chemical Shifts

Predicting ¹H and ¹³C NMR spectra is a powerful tool for structure verification. The calculated chemical shifts will reflect the electronic environment of each nucleus. The electron-withdrawing N-oxide groups are expected to deshield the adjacent ring protons and carbons, causing them to resonate at a higher chemical shift (downfield) compared to 2-methylpyrazine.[21][22] The methyl group protons, in contrast, are expected to appear in the typical alkyl region.[23]

Trustworthiness: Validating the Computational Model The strength of this computational guide lies in its self-validating framework. By comparing the calculated data (geometry, vibrational frequencies, NMR shifts) with known experimental values, we can establish confidence in the theoretical model. Once validated, this model can be reliably used to predict other properties that are not experimentally known, such as reaction mechanisms or transition states.

Visualization: Theory vs. Experiment Validation Loop

Caption: The validation loop comparing theoretical and experimental data.

Applications in Drug Development

The data generated from these quantum chemical calculations have direct, tangible applications for drug development professionals:

-

Understanding Reactivity and Metabolism: The HOMO/LUMO analysis and molecular electrostatic potential maps can predict sites susceptible to metabolic attack, helping to design more stable drug candidates.

-

Pharmacophore Modeling: The optimized 3D geometry and electronic properties provide a detailed pharmacophore model. This model is essential for virtual screening and designing new molecules with improved binding affinity to biological targets.

-

Interpreting Experimental Data: Calculated spectra (IR, Raman, NMR) can aid in the structural elucidation and quality control of synthesized compounds.

-

Informing Drug Formulation: Properties like the dipole moment and polarizability, which can be calculated, are relevant for predicting solubility and permeability, key aspects of drug formulation.[24] Heterocyclic N-oxides have been successfully used in drug development to improve such properties.[3][5]

Conclusion

This guide has outlined a comprehensive and scientifically rigorous protocol for the quantum chemical characterization of 2-Methylpyrazine 1,4-dioxide using Density Functional Theory. By systematically calculating and analyzing its geometry, vibrational spectra, electronic properties, and NMR chemical shifts, we can build a detailed molecular portrait. The emphasis on validating theoretical results against experimental data ensures the reliability of the computational model. The insights gained from this approach are not merely academic; they provide actionable information that can accelerate research and development in medicinal chemistry, underscoring the power of computational science as a partner to experimental investigation.

References

- A Theoretical Investigation of Heterocycles with N‒O Bonds Understanding the Biological Effects and Theoretical Studies: From - Journal of Chemical Reviews. (2025). Journal of Chemical Reviews.

- Pyridine N-oxides as coformers in the development of drug cocrystals. (n.d.). RSC Publishing.

- Heterocyclic N-Oxides | Request PDF. (n.d.).

- Deoxygenation of heterocyclic N-oxides employing iodide and formic acid as a sustainable reductant. (2024). New Journal of Chemistry (RSC Publishing).

- 2-Methylpyrazine(109-08-0) 1H NMR spectrum. (n.d.). ChemicalBook.

- Computational analysis of polyazoles and their N-oxides | Request PDF. (n.d.).

- DFT study of low-energy electron interaction with pyridine, pyrazine and their halo deriv

- A DFT study of pyrazine derivatives and their Fe complexes in corrosion inhibition process. (n.d.). [No Source Provided].

- 2-Methyl-pyrazine 1,4-dioxide. (2009). PubMed.

- DFT study of low-energy electron interaction with pyridine, pyrazine and their halo deriv

- Medicinal Chemistry of Drugs with N-Oxide Functionalities. (n.d.).

- Synthetic Methods Towards Energetic Heterocyclic N-Oxides via Several Cycliz

- The values for proton and C-13 chemical shifts given below are typical approximate ranges only. (n.d.). [No Source Provided].

- Advanced Functionalized Pyrazines for Applications in Drug Discovery and Materials Science. (2019). Life Chemicals.

- DFT Study of Molecular Structure, Electronic and Vibrational Spectra of Tetrapyrazinoporphyrazine, Its Perchlorinated Derivative and Their Al, Ga and In Complexes. (n.d.). MDPI.

- The Role of Pyrazine in Pharmaceutical Synthesis and Drug Development. (n.d.). [No Source Provided].

- Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. (n.d.). PubMed Central.

- Revised assignment of the vibrational spectra of methylpyrazines based on scaled DFT force fields | Request PDF. (n.d.).

- Chemical shifts. (n.d.). [No Source Provided].

- Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)

- (PDF) 2-Methylpyrazine 1,4-dioxide. (n.d.).

- Scaled quantum mechanical force field of dimethylpyrazines: Vibrational assignments | Request PDF. (n.d.).

- Quantum Chemistry Calculations for Metabolomics: Focus Review. (n.d.). PubMed Central.

- HOMO and LUMO Molecular Orbitals for Conjugated Systems by Leah4sci. (2021). YouTube.

- A DFT treatment on nitro derivatives of pyrazine. (n.d.). [No Source Provided].

- Vibrational spectroscopic studies and computational study of 6-chloro-N-(4-trifluoromethylphenyl)-pyrazine-2-carboxamide. (2016).

- Pyrazine, 1,4-dioxide. (n.d.). PubChem.

- A Computational Insight Into The Reactivity, Aromaticity, And Absorption Spectra Of Six Membered Isoelectronic N-Heteroarenes. (n.d.). IJFMR.

- DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIV

- Fig.

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. nbinno.com [nbinno.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Making sure you're not a bot! [mostwiedzy.pl]

- 7. mdpi.com [mdpi.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. 2-Methyl-pyrazine 1,4-dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. youtube.com [youtube.com]

- 12. irjweb.com [irjweb.com]

- 13. Quantum Chemistry Calculations for Metabolomics: Focus Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pyrazine, 1,4-dioxide | C4H4N2O2 | CID 520103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. ijfmr.com [ijfmr.com]

- 19. researchgate.net [researchgate.net]

- 20. jchemrev.com [jchemrev.com]

- 21. 2-Methylpyrazine(109-08-0) 1H NMR [m.chemicalbook.com]

- 22. ucl.ac.uk [ucl.ac.uk]

- 23. web.pdx.edu [web.pdx.edu]

- 24. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Methylpyrazine 1,4-dioxide

Abstract

This document provides a comprehensive, in-depth guide for the synthesis of 2-Methylpyrazine 1,4-dioxide, a valuable heterocyclic compound with applications in medicinal chemistry and materials science. This protocol is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology grounded in established chemical principles. Beyond a simple recitation of steps, this guide elucidates the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying reaction mechanism. All procedures are presented with an emphasis on safety, scientific integrity, and robust analytical validation.

PART 1: Introduction and Scientific Background

2-Methylpyrazine 1,4-dioxide belongs to the class of aromatic N-oxides, which are important intermediates in organic synthesis. The introduction of N-oxide functionalities can significantly alter the electronic properties and biological activity of the parent heterocycle. Specifically, N-oxidation of the pyrazine ring increases its susceptibility to nucleophilic attack and can modulate its pharmacokinetic profile in drug discovery applications.

The synthesis of 2-Methylpyrazine 1,4-dioxide is typically achieved through the direct oxidation of 2-methylpyrazine.[1][2] This process involves the use of a strong oxidizing agent, most commonly a peroxyacid generated in situ from hydrogen peroxide and a carboxylic acid, such as acetic acid.[1][2] The nitrogen atoms in the pyrazine ring, being nucleophilic, attack the electrophilic oxygen of the peroxyacid, leading to the formation of the N-O bond. The reaction proceeds in a stepwise manner, first forming the mono-N-oxide and subsequently the di-N-oxide.

Understanding the reaction mechanism is crucial for optimizing reaction conditions and maximizing the yield of the desired 1,4-dioxide isomer over other potential byproducts. The choice of oxidizing agent and reaction parameters such as temperature and reaction time are critical factors that will be discussed in detail.

PART 2: Safety Precautions and Hazard Management

WARNING: This protocol involves the use of strong oxidizing agents and organic peroxides, which are potentially explosive and must be handled with extreme care.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[3][4]

-

Ventilation: All procedures should be conducted in a well-ventilated fume hood.

-

Handling of Hydrogen Peroxide (30% w/w): Concentrated hydrogen peroxide is a strong oxidizer and can cause severe skin and eye burns. Avoid contact with combustible materials.

-

Organic Peroxides: The reaction generates peroxyacetic acid in situ, which is an organic peroxide. Organic peroxides can be thermally unstable and sensitive to shock or friction.[4][5][6]

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Quench any unreacted peroxide before disposal.

PART 3: Experimental Protocol

This protocol is adapted from established literature procedures for the N-oxidation of pyrazine derivatives.[1][2]

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Purity |

| 2-Methylpyrazine | C₅H₆N₂ | 94.11 | 5.0 g | ≥98% |

| Glacial Acetic Acid | CH₃COOH | 60.05 | 50 mL | ≥99.7% |

| Hydrogen Peroxide | H₂O₂ | 34.01 | 15 mL | 30% w/w in H₂O |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | Saturated solution |

| Dichloromethane | CH₂Cl₂ | 84.93 | 200 mL | ACS Grade |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | Granular |

Equipment

-

250 mL round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Thin-layer chromatography (TLC) apparatus

Step-by-Step Procedure

-

Reaction Setup:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 5.0 g of 2-methylpyrazine.

-

In a well-ventilated fume hood, carefully add 50 mL of glacial acetic acid to the flask. Stir the mixture until the 2-methylpyrazine is completely dissolved.

-

-

Addition of Oxidizing Agent:

-

Slowly and carefully add 15 mL of 30% hydrogen peroxide to the reaction mixture dropwise over a period of 15-20 minutes. Caution: The reaction is exothermic; maintain a slow addition rate to control the temperature. An ice bath can be used to moderate the initial exotherm.

-

-

Reaction:

-

Once the addition is complete, attach a reflux condenser to the flask.

-

Heat the reaction mixture to 70-80°C using a heating mantle.

-

Maintain this temperature and continue stirring for 16-24 hours. The progress of the reaction can be monitored by TLC (e.g., using a 10:1 dichloromethane:methanol eluent). The product spot should be more polar than the starting material.

-

-

Work-up and Isolation:

-

After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

-

Carefully transfer the reaction mixture to a separatory funnel.

-

Slowly and cautiously neutralize the excess acetic acid by adding a saturated aqueous solution of sodium bicarbonate. Caution: This will generate a significant amount of CO₂ gas. Vent the separatory funnel frequently to release the pressure. Continue adding the bicarbonate solution until the effervescence ceases and the aqueous layer is basic (pH > 8).

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers in a clean flask.

-

Dry the combined organic extracts over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether or acetone) or by column chromatography on silica gel using a gradient eluent of dichloromethane and methanol.

-

PART 4: Characterization and Data Analysis

The identity and purity of the synthesized 2-Methylpyrazine 1,4-dioxide should be confirmed using standard analytical techniques.

| Technique | Expected Results |

| ¹H NMR | The proton signals of the pyrazine ring and the methyl group will be shifted downfield compared to the starting material due to the deshielding effect of the N-oxide groups. |

| ¹³C NMR | The carbon signals will also exhibit a downfield shift upon N-oxidation. |

| Mass Spectrometry | The molecular ion peak corresponding to the mass of 2-Methylpyrazine 1,4-dioxide (C₅H₆N₂O₂) should be observed. |

| Infrared (IR) Spectroscopy | A characteristic N-O stretching vibration is typically observed in the region of 1200-1300 cm⁻¹. |

| Melting Point | The purified product should have a sharp melting point consistent with literature values. |

PART 5: Visualizations

Reaction Mechanism

The following diagram illustrates the proposed mechanism for the N-oxidation of 2-methylpyrazine.

Caption: Experimental workflow for the synthesis of 2-Methylpyrazine 1,4-dioxide.

PART 6: Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of 2-Methylpyrazine 1,4-dioxide. By following the outlined procedures and adhering to the safety precautions, researchers can reliably synthesize this valuable compound for their research and development needs. The emphasis on understanding the underlying chemistry and the inclusion of detailed characterization methods ensure the integrity and reproducibility of the experimental results.

References

-

European Organic Peroxide Safety Group. (n.d.). Safe Handling. Retrieved from [Link]

-

HSI. (n.d.). Organic Peroxides in the Workplace. Retrieved from [Link]

-

Composites Manufacturing Magazine. (2022, February 10). Safe Storage and Handling of Organic Peroxides. Retrieved from [Link]

-

SLAC National Accelerator Laboratory. (2013, May 20). Organic Peroxides Safe Handling Guideline. Retrieved from [Link]

-

HM Royal. (2024, November 19). Organic Peroxide Stability: Key Considerations for Safe Handling and Storage. Retrieved from [Link]

-

Gratton, J. L., & Knaust, J. M. (2009). 2-Methyl-pyrazine 1,4-dioxide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 12), o3040. [Link]

-

Organic Syntheses. (n.d.). Pyridine-N-oxide. Retrieved from [Link]

-

Indian Academy of Sciences. (n.d.). Catalytic synthesis of 2-methylpyrazine over Cr-promoted copper based catalyst via a cyclo-dehydrogenation reaction route. Retrieved from [Link]

-

Gratton, J. L., & Knaust, J. M. (2009). 2-Methylpyrazine 1,4-dioxide. ResearchGate. Retrieved from [Link]

Sources

- 1. 2-Methyl-pyrazine 1,4-dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. eopsg.org [eopsg.org]

- 4. hsi.com [hsi.com]

- 5. Safe Storage and Handling of Organic Peroxides - American Composites Manufacturers Association [acmanet.org]

- 6. www-group.slac.stanford.edu [www-group.slac.stanford.edu]

- 7. hmroyal.com [hmroyal.com]

Application Notes and Protocols for the Synthesis of Coordination Polymers Using 2-Methylpyrazine 1,4-dioxide

Introduction: The Untapped Potential of 2-Methylpyrazine 1,4-dioxide in Crystal Engineering

The rational design and synthesis of coordination polymers have emerged as a forefront area in materials science, driven by their diverse structures and intriguing properties in fields such as gas storage, catalysis, and molecular magnetism. The choice of the organic linker is paramount in dictating the final architecture and functionality of the resulting framework. 2-Methylpyrazine 1,4-dioxide is a compelling yet underexplored ligand for the construction of novel coordination polymers. Its two N-oxide groups offer robust coordination sites, while the pyrazine ring provides a rigid backbone for network extension. The presence of a methyl group introduces a subtle steric and electronic perturbation that can be exploited to fine-tune the resulting crystal packing and network topology.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-Methylpyrazine 1,4-dioxide in the synthesis of coordination polymers. We will delve into the synthesis of the ligand itself, followed by detailed protocols for the preparation of coordination polymers via hydrothermal and solvothermal methods. The underlying principles of experimental design and the influence of various reaction parameters will be discussed to empower researchers to rationally design novel materials with desired properties.

Ligand Synthesis: A Foundational Protocol

A reliable source of the ligand is the first critical step in any coordination polymer synthesis. The following protocol is adapted from the established synthesis of 2-Methylpyrazine 1,4-dioxide.[1][2]

Protocol 1: Synthesis of 2-Methylpyrazine 1,4-dioxide

Materials:

-

2-Methylpyrazine

-

Glacial Acetic Acid

-

Hydrogen Peroxide (30% solution)

-

Acetone

-

Deionized Water

Procedure:

-

In a round-bottom flask, dissolve 2-methylpyrazine in glacial acetic acid.

-

Slowly add a stoichiometric excess of 30% hydrogen peroxide to the solution while stirring. The reaction is exothermic, so the addition should be controlled to maintain a moderate temperature.

-

After the addition is complete, heat the reaction mixture at a controlled temperature (e.g., 70-80 °C) for several hours to ensure complete oxidation.

-

Monitor the reaction progress using a suitable analytical technique, such as thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully neutralize the excess acetic acid with a suitable base (e.g., sodium bicarbonate solution) until the pH is neutral.

-

The product can be extracted from the aqueous solution using an appropriate organic solvent (e.g., chloroform or dichloromethane).

-

Combine the organic extracts and dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Remove the solvent under reduced pressure to obtain the crude product.

-

The crude 2-Methylpyrazine 1,4-dioxide can be purified by recrystallization from a suitable solvent system, such as hot water/acetone.[1]

Coordination Polymer Synthesis: Methodologies and Protocols

The synthesis of coordination polymers with 2-Methylpyrazine 1,4-dioxide can be approached through various techniques, with hydrothermal and solvothermal methods being the most prevalent for obtaining high-quality crystalline materials.[3][4][5] These methods utilize elevated temperatures and pressures to increase the solubility of reactants and promote crystal growth.

Conceptual Framework for Synthesis

The formation of a coordination polymer is a self-assembly process governed by the coordination preferences of the metal ion and the geometry of the organic linker. Key parameters that influence the outcome of the synthesis include:

-

Metal Ion: The choice of metal ion (e.g., transition metals, lanthanides) dictates the coordination geometry and can influence the dimensionality of the final structure.

-

Metal-to-Ligand Ratio: Varying the molar ratio of the metal salt to 2-Methylpyrazine 1,4-dioxide can lead to different structural motifs.

-

Solvent System: The polarity and boiling point of the solvent can affect the solubility of the reactants and the crystallization process.

-

Temperature and Reaction Time: These parameters are crucial for controlling the kinetics of crystal nucleation and growth.

-

pH: The pH of the reaction mixture can influence the protonation state of any co-ligands and the overall charge of the resulting framework.[5][6]

Experimental Workflow for Coordination Polymer Synthesis

Caption: General workflow for the synthesis and characterization of coordination polymers.

Protocol 2: Hydrothermal Synthesis of a Model Cadmium(II) Coordination Polymer

This protocol is based on the synthesis of a related coordination polymer using 2,5-dimethylpyrazine-1,4-dioxide and serves as an excellent starting point for exploring the synthesis with 2-Methylpyrazine 1,4-dioxide.[7]

Materials:

-

Cadmium(II) nitrate tetrahydrate (Cd(NO₃)₂·4H₂O)

-

2-Methylpyrazine 1,4-dioxide

-

Ammonium thiocyanate (NH₄SCN)

-

Deionized Water

-

Ethanol

Procedure:

-

In a small beaker, dissolve Cadmium(II) nitrate tetrahydrate and ammonium thiocyanate in a minimal amount of deionized water.

-

In a separate beaker, dissolve 2-Methylpyrazine 1,4-dioxide in ethanol.

-

Slowly add the ethanolic solution of the ligand to the aqueous solution of the metal salt and co-ligand with constant stirring.

-

Transfer the resulting solution to a Teflon-lined stainless-steel autoclave.

-

Seal the autoclave and heat it in an oven at a controlled temperature (e.g., 120-160 °C) for a period of 24-72 hours.

-

After the heating period, allow the autoclave to cool slowly to room temperature over several hours.

-

Collect the resulting crystals by filtration, wash them with deionized water and ethanol, and dry them in air.

| Parameter | Suggested Value | Rationale |

| Metal:Ligand:Co-ligand Ratio | 1:1:2 | To provide an excess of the bridging thiocyanate. |

| Solvent | Water/Ethanol mixture | To ensure the dissolution of all reactants. |

| Temperature | 140 °C | To promote crystal growth under hydrothermal conditions. |

| Reaction Time | 48 hours | To allow for the slow formation of well-defined crystals. |

Structural Considerations and Coordination Modes

The N-oxide groups of 2-Methylpyrazine 1,4-dioxide are the primary coordination sites, acting as bridging ligands to connect metal centers. The methyl group, while not directly involved in coordination, can exert a significant steric influence on the packing of the coordination polymer, potentially leading to the formation of unique network topologies compared to the unsubstituted pyrazine 1,4-dioxide.

Coordination Modes of 2-Methylpyrazine 1,4-dioxide

Caption: A common bridging coordination mode of 2-Methylpyrazine 1,4-dioxide.

Potential Applications

Coordination polymers derived from pyrazine N-oxide ligands have shown promise in various applications. The presence of the N-oxide groups can lead to interesting magnetic exchange interactions between metal centers. Furthermore, the incorporation of lanthanide ions can result in luminescent materials with potential applications in sensing and optics.[7] The porosity of these materials can also be explored for gas storage and separation.

Conclusion

2-Methylpyrazine 1,4-dioxide presents a versatile and promising building block for the synthesis of novel coordination polymers. By carefully controlling the synthetic conditions, researchers can tune the dimensionality and topology of the resulting frameworks. The protocols and insights provided in these application notes serve as a foundation for the exploration of this exciting area of crystal engineering, with the potential to uncover new materials with unique and valuable properties.

References

-

Shi, J.-M., Zhang, X., Xu, H.-Y., Wu, C.-J., & Liu, L.-D. (2007). Synthesis, crystal structures and fluorescence of cadmium(II) coordination polymers with derivatives of pyrazine-1,4-dioxide and thiocyanate as mixed-bridging ligands. Journal of Coordination Chemistry, 60(19), 2105-2113. [Link]

-

Gratton, J. L., & Knaust, J. M. (2009). 2-Methylpyrazine 1,4-dioxide. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3040. [Link]

-

Ay, B., Yıldız, E., & Zubieta, J. (2020). pH Effect on Hydrothermal Synthesis of the Coordination Polymers Containing Pyrazine-2,3-dicarboxylate: Investigation of Thermal Stability, Luminescence, and Electrical Conductivity Properties. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(1), 243-258. [Link]

-

Chen, X., et al. (2010). Solvothermal Synthesis of Multifunctional Coordination Polymers. Zeitschrift für Naturforschung B, 65(8), 976-998. [Link]

-

Lo, S. M. F., et al. (2000). Solvothermal Synthesis of a Stable Coordination Polymer with Copper-I−Copper-II Dimer Units: [Cu4{1,4-C6H4(COO)2}3(4,4‘-bipy)2]n. Journal of the American Chemical Society, 122(27), 6293-6294. [Link]

-

Knaust, J. M., & Gratton, J. L. (2009). 2-Methylpyrazine 1,4-dioxide. IUCrData, 65(12), o3040. [Link]

-

Smith, H. G., et al. (2014). Metal and mixed-metal coordination polymers synthesized with pyrazine-2-carboxylate. Dalton Transactions, 43(43), 5823-5835. [Link]

-

Thorn, D. L., et al. (2017). The coordination chemistry of benzhydrazide with lanthanide(iii) ions: hydrothermal in situ ligand formation, structures, magnetic and photoluminescence sensing properties. Dalton Transactions, 46(30), 10026-10037. [Link]

Sources

- 1. journals.iucr.org [journals.iucr.org]

- 2. 2-Methyl-pyrazine 1,4-dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. znaturforsch.com [znaturforsch.com]

- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 5. [PDF] pH effect on hydrothermal synthesis of the coordination polymers containing pyrazine-2,3-dicarboxylate: Investigation of thermal stability, luminescence and electrical conductivity properties | Semantic Scholar [semanticscholar.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Sci-Hub. Synthesis, crystal structures and fluorescence of cadmium(II) coordination polymers with derivatives of pyrazine-1,4-dioxide and thiocyanate as mixed-bridging ligands / Journal of Coordination Chemistry, 2007 [sci-hub.ru]

Application Notes and Protocols: 2-Methylpyrazine 1,4-dioxide as a Ligand for Metal Complexes

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Potential of 2-Methylpyrazine 1,4-dioxide in Coordination Chemistry

2-Methylpyrazine 1,4-dioxide is a heterocyclic N-oxide that presents a compelling case for exploration in coordination chemistry. The two opposing N-oxide functionalities offer versatile coordination modes, acting as monodentate or bidentate bridging ligands to form a variety of supramolecular structures with metal ions. The introduction of a methyl group onto the pyrazine ring can also influence the electronic properties and steric hindrance of the ligand, potentially tuning the characteristics of the resulting metal complexes.

The broader class of pyrazine derivatives and their metal complexes has garnered significant interest for their diverse applications, including in drug design as anticancer, antibacterial, and antifungal agents.[1] Metal-based complexes are of particular interest in medicine as they can introduce novel mechanisms of action and therapeutic properties.[1] This guide provides a comprehensive overview of the synthesis of 2-Methylpyrazine 1,4-dioxide and its utilization in the formation of metal complexes, along with protocols for their characterization and insights into their potential applications.

PART 1: Synthesis of 2-Methylpyrazine 1,4-dioxide

The synthesis of 2-Methylpyrazine 1,4-dioxide is typically achieved through the oxidation of 2-methylpyrazine. The following protocol is adapted from established literature procedures.[2][3]

Protocol 1: Synthesis of 2-Methylpyrazine 1,4-dioxide

Materials:

-

2-Methylpyrazine

-

Glacial Acetic Acid

-

30% Hydrogen Peroxide solution

-

Acetone

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Stir plate and stir bar

-

Beakers

-

Büchner funnel and filter paper

-

Crystallizing dish

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 2-methylpyrazine and glacial acetic acid.

-

Oxidation: While stirring, slowly add 30% hydrogen peroxide to the mixture.

-

Heating: Heat the reaction mixture under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Additional Oxidation: After the initial heating period, cool the mixture slightly and add a second portion of 30% hydrogen peroxide. Continue heating under reflux for an extended period (e.g., 18-24 hours).

-

Crystallization: After the reaction is complete, cool the solution to room temperature. The product can be precipitated by the addition of a large volume of acetone and further cooling.

-

Isolation and Purification: Collect the crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with cold acetone to remove any residual acetic acid and unreacted starting materials.

-

Drying: Dry the purified 2-Methylpyrazine 1,4-dioxide crystals in a desiccator or under vacuum.

Expected Outcome:

The final product should be a crystalline solid. The purity can be assessed by melting point determination and spectroscopic methods such as NMR and FTIR. The crystal structure of 2-Methylpyrazine 1,4-dioxide has been reported to exhibit π-π stacking interactions and C-H···O hydrogen bonding.[2]

PART 2: Synthesis of Metal Complexes with 2-Methylpyrazine 1,4-dioxide

The synthesis of metal complexes with 2-Methylpyrazine 1,4-dioxide generally involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The stoichiometry of the reactants and the reaction conditions can be varied to obtain complexes with different coordination geometries. The following is a generalized protocol based on methods for similar pyrazine-based ligands.[4][5]

Protocol 2: General Synthesis of Transition Metal Complexes

Materials:

-

2-Methylpyrazine 1,4-dioxide (Ligand)

-

Metal(II) or Metal(III) salt (e.g., chlorides, nitrates, perchlorates)

-

Solvents (e.g., ethanol, methanol, acetonitrile, water)

-

Round-bottom flask

-

Reflux condenser

-

Stir plate and stir bar

-

Büchner funnel and filter paper

Procedure:

-

Ligand Solution: Dissolve a specific molar amount of 2-Methylpyrazine 1,4-dioxide in a suitable solvent. Gentle heating may be required to achieve complete dissolution.

-

Metal Salt Solution: In a separate flask, dissolve the desired metal salt in the same or a miscible solvent.

-

Complexation Reaction: Slowly add the metal salt solution to the ligand solution with constant stirring. The molar ratio of metal to ligand can be varied (e.g., 1:1, 1:2, 2:1) to target different complex stoichiometries.

-

Reaction Conditions: The reaction mixture may be stirred at room temperature or heated under reflux for a period ranging from a few hours to overnight, depending on the reactivity of the metal and ligand.

-

Precipitation and Isolation: Upon cooling or by reducing the solvent volume, the metal complex will often precipitate out of the solution. Collect the solid product by vacuum filtration.

-

Washing and Drying: Wash the isolated complex with small portions of the cold solvent to remove any unreacted starting materials. Dry the complex in a desiccator or under vacuum.

Causality Behind Experimental Choices:

-

Solvent Selection: The choice of solvent is crucial as it must dissolve both the ligand and the metal salt, and its polarity can influence the coordination environment of the resulting complex.

-

Molar Ratio: The stoichiometry of the reactants directly influences the final structure of the complex, determining the number of ligands coordinated to the metal center.

-

Temperature and Reaction Time: These parameters are optimized to ensure the reaction goes to completion and to favor the formation of the desired crystalline product.

PART 3: Characterization of 2-Methylpyrazine 1,4-dioxide and its Metal Complexes

A thorough characterization of the synthesized ligand and its metal complexes is essential to confirm their identity, purity, and structure.

Table 1: Key Characterization Techniques

| Technique | Purpose | Expected Observations |

| Elemental Analysis (CHN) | Determines the elemental composition of the compound. | The experimental percentages of C, H, and N should match the calculated values for the proposed formula. |

| Infrared (IR) Spectroscopy | Identifies functional groups and confirms coordination. | A shift in the N-O stretching vibration band upon complexation indicates coordination of the N-oxide group to the metal ion. New bands in the low-frequency region can be attributed to M-O bonds.[1][5] |

| UV-Visible Spectroscopy | Provides information about the electronic transitions within the molecule. | Shifts in the absorption bands of the ligand upon complexation can indicate ligand-to-metal or metal-to-ligand charge transfer transitions. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidates the structure of the ligand and diamagnetic complexes in solution. | Changes in the chemical shifts of the pyrazine ring protons upon complexation can confirm coordination. |

| X-ray Crystallography | Determines the precise three-dimensional structure of the crystalline compound. | Provides definitive information on bond lengths, bond angles, coordination geometry, and intermolecular interactions.[2] |

| Thermogravimetric Analysis (TGA) | Evaluates the thermal stability of the complexes. | Can reveal the presence of coordinated or lattice solvent molecules and the decomposition pattern of the complex.[1] |

PART 4: Potential Applications in Drug Development and Beyond

While specific biological activity data for metal complexes of 2-Methylpyrazine 1,4-dioxide are not extensively reported, the broader family of pyrazine-based metal complexes has shown significant promise in medicinal chemistry.

Antimicrobial and Anticancer Activity:

Numerous studies have demonstrated the enhanced biological activity of pyrazine derivatives upon coordination to metal ions.[1][6][7] This enhancement is often attributed to factors such as:

-

Increased Lipophilicity: Chelation can increase the lipophilicity of the ligand, facilitating its transport across cell membranes.

-

Altered Bioavailability: The metal complex may have a different mechanism of uptake and distribution in biological systems compared to the free ligand.

-

Novel Mechanisms of Action: The metal center itself can introduce new modes of cytotoxicity, such as the generation of reactive oxygen species or inhibition of specific enzymes.

For instance, iron(III) complexes of 2-acetylpyrazine N(4)-methylthiosemicarbazone have demonstrated higher antitumor activity against leucocythemia and liver cancer cell lines compared to the free ligand.[7] Similarly, various transition metal complexes of Schiff bases derived from pyrazine-2-carboxamide have shown promising antimicrobial activities.[6]

Catalysis:

Pyrazine-based ligands have also been employed in the development of catalysts for various organic transformations. The nitrogen atoms of the pyrazine ring can act as Lewis basic sites, and the overall electronic properties of the ligand can be tuned to influence the catalytic activity of the metal center. While specific catalytic applications for 2-Methylpyrazine 1,4-dioxide complexes are yet to be explored in depth, the potential for their use in oxidation, reduction, and cross-coupling reactions warrants investigation.

Visualizations

Caption: Workflow for the synthesis of 2-Methylpyrazine 1,4-dioxide.

Caption: General workflow for metal complex synthesis.

Conclusion and Future Outlook

2-Methylpyrazine 1,4-dioxide stands as a promising, yet underexplored, ligand in the field of coordination chemistry. Its straightforward synthesis and versatile coordination capabilities make it an attractive building block for the construction of novel metal-organic materials and bioactive complexes. While the direct biological and catalytic activities of its metal complexes require more intensive investigation, the wealth of data on related pyrazine derivatives strongly suggests a high potential for future applications. The protocols and insights provided in this guide are intended to serve as a foundational resource for researchers embarking on the exploration of this fascinating class of compounds, with the hope of unlocking their full potential in drug development and beyond.

References

-

Gąsiorowska, J., et al. (2022). New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study. Molecules, 27(19), 6531. [Link]

-

Haynes, J. S. (1982). The synthesis and characterization of pyrazine and 2-methylpyrazine complexes of divalent copper and nickel. UBC Library Open Collections. [Link]

-

Saha, T., et al. (2020). Molecular recognition of pyrazine N,N'-dioxide using aryl extended calix[8]pyrroles. Organic & Biomolecular Chemistry, 18(16), 3042-3049. [Link]

-

Ghassemzadeh, M. (2022). A New Imide-pyrazine Zinc(II) Binuclear Complex; In Situ Synthesis and Crystal Structure Determination. Inorganic Chemistry Research, 6(2), 155-160. [Link]

-

Sekhar, E. V., et al. (2019). Synthesis and Characterization of the Metal Complexes of Pyrazine-2-Carboxamide Schiff Base. Journal of Applicable Chemistry, 8(2), 581-587. [Link]

-

Klein, B., & Berkowitz, J. (1959). Pyrazines. I. Pyrazine-N-oxides. Preparation and Spectral Characteristics. Journal of the American Chemical Society, 81(19), 5047-5050. [Link]

-

Gratton, J. L., & Knaust, J. M. (2009). 2-Methyl-pyrazine 1,4-dioxide. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3040. [Link]

-

Al-Adilee, K. J., & Al-Jibouri, M. N. (2021). Synthesis, Spectroscopic Characterization and Biological Studies of Mn(II), Cu(II), Ni(II), Co(II) and Zn(II) Complexes with New Schiff Base of 2-((Pyrazine-2-ylimino)methyl)phenol. Molecules, 26(19), 5961. [Link]

-

Patel, R., et al. (2023). A COMPREHENSIVE REVIEW ON PYRAZINE: STRUCTURE, SYNTHESIS, PROPERTIES, AND APPLICATIONS. International Research Journal of Modernization in Engineering Technology and Science, 5(4), 123-128. [Link]

-

Barrow, J. C. (2021). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 26(11), 3148. [Link]

-

Ibraheem, H. A. E. (2012). SYNTHESIS AND CHARACTERIZATION OF SCHIFF BASE TRANSITION METAL COMPLEXES. Journal of Al-Nahrain University, 15(2), 55-62. [Link]

-

Zheng, L. P., et al. (2006). Synthesis, Crystal Structure and Antitumor Study of an Iron(III) Complex of 2-Acetylpyrazine N(4)-Methylthiosemicarbazone. Zeitschrift für Naturforschung B, 61(10), 1265-1268. [Link]

-

Kumar, A., et al. (2021). Metal Complexes with Piperazine Ring Based N2O2 Ligands and their Biological Activity. Biointerface Research in Applied Chemistry, 11(6), 14357-14371. [Link]

-

Wang, Y., et al. (2022). Research Progress on the Biological Activities of Metal Complexes Bearing Polycyclic Aromatic Hydrazones. Molecules, 27(15), 4995. [Link]

-

Gąsiorowska, J., et al. (2024). Physicochemical properties and mechanism of action of a new copper(ii) pyrazine-based complex with high anticancer activity and selectivity towards cancer cells. RSC Advances, 14(48), 35086-35099. [Link]

-

Glorius, F., et al. (2020). Transition‐Metal‐Mediated/Catalyzed Synthesis of Pyridines, Pyrimidines, and Triazines by [2+2+2] Cycloaddition Reactions. Angewandte Chemie International Edition, 59(4), 1334-1378. [Link]

-

Musa, T. M. A., et al. (2022). Synthesis, Spectroscopic and Computational Studies of Some Metals Chelates with Chromene-2-one and Pyrazine-Based Ligands. Journal of Fluorescence, 32(3), 1017-1034. [Link]

-

Toth, E., et al. (2013). Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. Inorganica Chimica Acta, 407, 133-140. [Link]

-

Rani, V. R., et al. (2023). Synthesis of 2-Methylpyrazine Using Crude Glycerol over Zn-Cr-O Catalyst: A Value Addition Process for the Utilization of Biodiesel By-Product. Catalysts, 13(2), 291. [Link]

-

Le, M. T., et al. (2024). Exploration of hydrazine-based small molecules as metal chelators for KDM4 inhibition. RSC Medicinal Chemistry, 15(7), 1836-1850. [Link]

-

Al-Janabi, A. S., & Al-Azzawi, A. M. (2018). Synthesis and Characterization of Complexes of Some Transition Metals with Two Bifunctional Thiourea Derivatives. ChemistrySelect, 3(9), 2531-2536. [Link]

-

Gratton, J. L., & Knaust, J. M. (2009). 2-Methylpyrazine 1,4-dioxide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 12), o3040. [Link]

-

Held, F. E., et al. (2020). Light-driven catalyst-free access to phthalazines: Merging two metal-free domino reactions in one-pot. Chemical Science, 11(30), 7859-7865. [Link]

-

Kumar, V., et al. (2015). Interactions of atrazine with transition metal ions in aqueous media: Experimental and computational approach. Journal of the Iranian Chemical Society, 12(8), 1369-1376. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 2-Methyl-pyrazine 1,4-dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The synthesis and characterization of pyrazine and 2-methylpyrazine complexes of divalent copper and nickel - UBC Library Open Collections [open.library.ubc.ca]

- 5. Synthesis, Spectroscopic Characterization and Biological Studies of Mn(II), Cu(II), Ni(II), Co(II) and Zn(II) Complexes with New Schiff Base of 2-((Pyrazine-2-ylimino)methyl)phenol | MDPI [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. inorgchemres.org [inorgchemres.org]

Application Notes & Protocols: A Guide to the Analytical Characterization of 2-Methylpyrazine 1,4-dioxide

Introduction

2-Methylpyrazine 1,4-dioxide is a heterocyclic N-oxide, a derivative of the aromatic compound 2-methylpyrazine. Molecules containing the N-oxide functionality are significant in medicinal chemistry, serving as drugs, prodrugs, and metabolites of various xenobiotics.[1][2] The N⁺-O⁻ bond is highly polar, which can increase water solubility, decrease membrane permeability, and influence the molecule's interaction with biological systems.[3] Given these properties, a thorough and precise analytical characterization is paramount for any application in research or drug development. The presence of two N-oxide groups on the pyrazine ring significantly alters the electronic properties and chemical behavior compared to its parent compound, 2-methylpyrazine.

This guide provides a comprehensive overview of the key analytical techniques and detailed protocols for the robust characterization of 2-Methylpyrazine 1,4-dioxide. The methodologies are designed to confirm the molecule's identity, purity, and stability, ensuring data integrity for researchers, scientists, and drug development professionals.

Part 1: Structural Elucidation and Verification

The primary goal of this stage is the unambiguous confirmation of the molecular structure of 2-Methylpyrazine 1,4-dioxide. This is achieved by combining spectroscopic techniques that probe the molecule's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR spectroscopy is the most powerful technique for elucidating the structure of organic molecules in solution. For 2-Methylpyrazine 1,4-dioxide, ¹H and ¹³C NMR will confirm the carbon-hydrogen framework. The strong electron-withdrawing effect of the N-oxide groups causes a significant downfield shift for the ring protons and carbons compared to the parent 2-methylpyrazine, providing direct evidence of N-oxidation.[4][5]

Predicted Spectral Data

The following tables summarize the predicted NMR data. Experimental values should be compared against these predictions and data for the parent compound, 2-methylpyrazine.

Table 1: Predicted ¹H NMR Data for 2-Methylpyrazine 1,4-dioxide (in DMSO-d₆)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| Ring-H (3,5,6) | 8.0 - 8.5 | Multiplet | The three aromatic protons will appear as distinct signals, likely complex multiplets due to coupling. Their exact shifts will be significantly downfield from the ~8.4-8.5 ppm range of 2-methylpyrazine due to the two N-oxide groups.[4] |

| -CH₃ | 2.4 - 2.6 | Singlet | The methyl protons will appear as a singlet, slightly downfield from the ~2.5 ppm shift in the parent compound.[4] |

Table 2: Predicted ¹³C NMR Data for 2-Methylpyrazine 1,4-dioxide (in DMSO-d₆)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|